molecular formula C19H24ClFN2O3S B3404649 3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1235074-45-9

3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No.: B3404649
CAS No.: 1235074-45-9
M. Wt: 414.9
InChI Key: ANKHREUARDKFLA-UHFFFAOYSA-N
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Description

3-Chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine scaffold substituted with a 2,5-dimethylfuran-3-ylmethyl group. The benzene ring is functionalized with 3-chloro and 4-fluoro substituents, which are critical for electronic and steric interactions in biological systems.

Properties

IUPAC Name

3-chloro-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClFN2O3S/c1-13-9-16(14(2)26-13)12-23-7-5-15(6-8-23)11-22-27(24,25)17-3-4-19(21)18(20)10-17/h3-4,9-10,15,22H,5-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKHREUARDKFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide (CAS Number: 1235074-45-9) is a novel compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C19H24ClFN2O3S
  • Molecular Weight : 414.9 g/mol
  • Structure : The compound features a sulfonamide group, a piperidine moiety, and a dimethylfuran derivative, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that sulfonamide derivatives often exhibit inhibition of carbonic anhydrases and other enzyme families, which can lead to various therapeutic effects including anti-inflammatory and antimicrobial activities.

Antiviral Properties

Recent studies have explored the antiviral potential of sulfonamide derivatives against various viral strains. For instance, a related class of benzene-sulfonamide derivatives demonstrated significant antiviral activity against H5N1 influenza A virus with an EC50 value of 1.38 μM . Although specific data on 3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide is limited, its structural similarities suggest potential antiviral efficacy.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound may exhibit similar characteristics due to its sulfonamide functional group. In vitro studies on related compounds have shown effectiveness against bacterial strains, indicating a promising avenue for further exploration in this area.

Enzyme Inhibition

Compounds similar to 3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide have been shown to inhibit enzymes such as carbonic anhydrases and potentially other metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Study 1: Antiviral Efficacy

A study involving a series of heteroaromatic-based benzenesulfonamide derivatives demonstrated that certain modifications could enhance antiviral potency against H5N1 influenza . While this study did not directly test our compound, it provides a framework for understanding the potential antiviral mechanisms at play.

Study 2: Antimicrobial Testing

In a comparative analysis of various sulfonamide derivatives, compounds structurally related to 3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide exhibited significant antibacterial activity against Gram-positive bacteria . This suggests that our compound may also possess similar antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with sulfonamide derivatives synthesized via a common protocol (General Procedure D in and ). Key comparisons are outlined below:

Key Observations:

Substituent Effects on the Benzene Ring :

  • The target compound’s 4-fluoro substituent may enhance metabolic stability and electronegativity compared to 15 (3-Cl only) and 17 (2-OCH₃). Fluorine’s small size and high electronegativity can improve binding affinity to hydrophobic pockets in receptors .
  • 16 (5-Cl, 2-F) shows that additional halogens can reduce yield (67% vs. 83% for 15 ), possibly due to steric hindrance during sulfonamide formation.

Piperidine Substitution :

  • The target compound’s (2,5-dimethylfuran-3-yl)methyl group replaces the 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl moiety in analogs 15–18 .
  • The furan ring in the target compound is smaller and less rigid than the dihydrobenzofuran in 15–18 , which may alter lipophilicity (logP) and membrane permeability.

Synthetic Yields :

  • Higher yields (e.g., 83% for 15 ) correlate with simpler substituents (single chloro group), while bulkier groups (e.g., naphthyl in 18 ) or multiple halogens (as in 16 ) reduce efficiency .

Physical State :

  • Most analogs are oils, except 17 (yellow solid), likely due to the methoxy group enhancing crystallinity. The target compound’s physical state is unreported but may resemble 15–18 depending on purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide

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